molecular formula C9H10N2O B8667004 2-(3-Amino-4-hydroxyphenyl)propanenitrile

2-(3-Amino-4-hydroxyphenyl)propanenitrile

Cat. No.: B8667004
M. Wt: 162.19 g/mol
InChI Key: YOCRMABISPGUSN-UHFFFAOYSA-N
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Description

2-(3-Amino-4-hydroxyphenyl)propanenitrile is a useful research compound. Its molecular formula is C9H10N2O and its molecular weight is 162.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

2-(3-amino-4-hydroxyphenyl)propanenitrile

InChI

InChI=1S/C9H10N2O/c1-6(5-10)7-2-3-9(12)8(11)4-7/h2-4,6,12H,11H2,1H3

InChI Key

YOCRMABISPGUSN-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)C1=CC(=C(C=C1)O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-(3-Nitro-4-hydroxyphenyl) propionitrile (38.4 g., 0.2 mole.) was suspended in absolute ethanol (250 ml.) and hydrogenated at 4 atmospheres pressure and room temperature over 10% palladium on charcoal. Hydrogenation was complete in 3.8 hours. The catalyst was removed by filtration. Evaporation of the filtrate yielded 2-(3-amino-4-hydroxyphenyl) propionitrile (17 g.), m.p. 110°C.
Name
2-(3-Nitro-4-hydroxyphenyl) propionitrile
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38.4 g
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reactant
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250 mL
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Synthesis routes and methods II

Procedure details

2-(3-Nitro-4-hydroxyphenyl) propionitrile (123.8 g., 0.64 mole.) was suspended in absolute ethanol (950 ml.) and added during 20 minutes, with cooling, to a solution of stannous chloride dihydrate (437.8 g., 1.94 mole.) in concentrated hydrochloride acid (591 ml., 7 mole.). The addition was made at such a rate that the temperature of the reaction mixture did not exceed 20°C. Stirring of the mixture was continued for a further 19 hours at room temperature. The resulting solution, together with ice (1.75 kg.) was added during one hour to a cooled solution of sodium hydroxide (650 g.) in water (600 ml.). The temperature of the reaction mixture was maintained at 15° - 20°C during the addition. The mixture was stirred for a further 1 hour, and the pH then adjusted to 6 by the addition of concentrated hydrochloric acid. The resulting suspension was filtered and the filtrate saturated with sodium chloride, then extracted with ether (×6). The combined ether extracts were dried (Na2SO4) and evaporated to leave a solid (69.15 g.) which was suspended in chloroform and extracted with 2N-hydrochloric acid (×6). The combined acid extracts were neutralised to pH 7-8 by the addition of sodiium bicarbonate. The resulting suspension was extracted with ether (×4). The combined ether extracts were washed twice with water, dried (Na2SO4), and evaporated to yield 2-(3-amino-4-hydroxyphenyl) propionitrile was a light brown solid (62.85 g.), m.p. 110° - 112°C.
Name
2-(3-Nitro-4-hydroxyphenyl) propionitrile
Quantity
123.8 g
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride dihydrate
Quantity
437.8 g
Type
reactant
Reaction Step Two
Quantity
591 mL
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reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
1.75 kg
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reactant
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650 g
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reactant
Reaction Step Three
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Quantity
600 mL
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solvent
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0 (± 1) mol
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reactant
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950 mL
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solvent
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

4-Hydroxy-phenyl-propionitrile is nitrated in glacial acetic acid with 65% strength nitric acid at 10°-15° C, in the course of 2 hours, the 3-nitro-4-hydroxyphenyl-propionitrile (melting point = 104° C) is reduced with hydrogen, using 5% strength palladium charcoal as the catalyst, in ethanol at room temperature to give 3-amino-4-hydroxyphenyl-propionitrile (melting point = 125° C) and the amine compound is acetylated in toluene with molar equivalent amounts of acetic anhydride. The 3-acetamino-4-hydroxyphenyl-propionitrile (melting point = 191°-192°) is slowly warmed to 250°-260° and then rapidly heated up to 300°. The melt is cooled to room temperature, the oil is taken up in an alkaline aqueous solution, the pH of which is adjusted to 10, and the water/oil emulsion is extracted by shaking with chloroform. The chloroform solution is separated from the aqueous phase, dried with sodium sulphate and concentrated. The pink-beige needle crystals thus obtained melt at 69°-70° C.
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